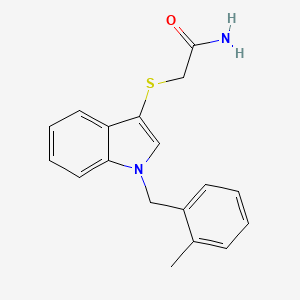

2-((1-(2-methylbenzyl)-1H-indol-3-yl)thio)acetamide

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Synthesis Analysis

The synthesis of 2-aminothiazole and its derivatives has been reported using various methods such as Hantzsch, Cook Heilborn, and Tchernic . The most frequently used method is Hantzsch’s synthesis, which involves the reaction of α-halo carbonyl compounds with thioureas or thioamides in the presence of bromine/iodine, silica chloride .科学的研究の応用

Applications in Medicinal Chemistry

Anticancer Activity : The synthesis of derivatives containing indole and acetamide structures, such as those explored by Karaburun et al. (2018), demonstrates significant anticancer activities. These compounds, through meticulous structural modifications, exhibit potent growth inhibitory effects on various cancer cell lines, including leukemia, non-small cell lung cancer, and breast cancer. This indicates the potential of similar structures in the development of new anticancer agents (Karaburun et al., 2018).

Antimicrobial and Antioxidant Properties : Compounds with acetamide functionalities have been synthesized to evaluate their antimicrobial and antioxidant activities. For instance, Naraboli and Biradar (2017) synthesized benzodiazepines bearing indole moieties that showed potent antimicrobial and antioxidant activities. Such studies underscore the importance of acetamide derivatives in designing new therapeutic agents with antimicrobial and antioxidant properties (Naraboli & Biradar, 2017).

Applications in Materials Science

Phase Transfer Catalysts : The synthesis of polymers containing acetamide structures, such as those investigated by Kondo et al. (1986), highlights the use of these materials as effective phase transfer catalysts. These catalysts facilitate various nucleophilic substitution reactions, demonstrating the versatility of acetamide derivatives in enhancing reaction efficiencies and selectivities in chemical syntheses (Kondo et al., 1986).

将来の方向性

The development of anticancer drug resistance significantly restricts the clinical efficacy of the most commonly prescribed anticancer drugs . Therefore, investigating small molecule antitumor agents, which could decrease drug resistance and reduce unpleasant side effects, is desirable . The 2-aminothiazole scaffold, to which “2-((1-(2-methylbenzyl)-1H-indol-3-yl)thio)acetamide” seems to be related, has emerged as a promising scaffold in this regard .

作用機序

Target of Action

It is known that similar compounds with a 2-aminothiazole scaffold, such as dasatinib and alpelisib, have been used in anticancer drugs . These compounds have shown potent and selective nanomolar inhibitory activity against a wide range of human cancerous cell lines .

Mode of Action

For instance, benzylic halides typically react via an SN2 pathway for primary halides and an SN1 pathway for secondary and tertiary halides, via the resonance-stabilized carbocation .

Biochemical Pathways

For example, reactions at the benzylic position can involve free radical bromination, nucleophilic substitution, and oxidation .

Result of Action

Similar compounds have shown potent and selective nanomolar inhibitory activity against a wide range of human cancerous cell lines .

特性

IUPAC Name |

2-[1-[(2-methylphenyl)methyl]indol-3-yl]sulfanylacetamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H18N2OS/c1-13-6-2-3-7-14(13)10-20-11-17(22-12-18(19)21)15-8-4-5-9-16(15)20/h2-9,11H,10,12H2,1H3,(H2,19,21) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZEZAIQJTCYGQIE-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=CC=C1CN2C=C(C3=CC=CC=C32)SCC(=O)N |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H18N2OS |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

310.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-(3-(4,4-dimethyloxazolidin-3-yl)-3-oxopropyl)benzo[d]isothiazol-3(2H)-one 1,1-dioxide](/img/structure/B2930476.png)

![2-chloro-N-[3-(1H-imidazol-1-yl)propyl]benzenesulfonamide](/img/structure/B2930477.png)

![(3Z)-1-(4-fluorobenzyl)-3-{[(3-methylphenyl)amino]methylene}-1H-thieno[3,2-c][1,2]thiazin-4(3H)-one 2,2-dioxide](/img/structure/B2930478.png)

![(E)-N-(2-(2-(thiophen-2-yl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)-2-(p-tolyl)ethenesulfonamide](/img/structure/B2930482.png)

![1-((2,3-Dihydrobenzo[b][1,4]dioxin-6-yl)sulfonyl)-3-(isobutylsulfonyl)azetidine](/img/structure/B2930483.png)

![1-benzyl-2-hydroxy-2-(4-methylphenyl)-2H,3H,5H,6H,7H-imidazo[2,1-b][1,3]thiazin-1-ium bromide](/img/structure/B2930485.png)

![6-(4-fluorophenyl)-N-(5-methylisoxazol-3-yl)imidazo[2,1-b]thiazole-3-carboxamide](/img/structure/B2930490.png)